Z-Dehydro-Ala-OMe
Overview
Description
Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester, is a compound with the molecular formula C12H13NO4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of Z-Dehydro-Ala-OMe is 235.24 g/mol . Its structure includes a benzyl group (C6H5CH2), a carbonyl group (O=C), an amino group (NH), a double bond (C=C), and a methyl ester group (CO2CH3) .
Physical And Chemical Properties Analysis
Z-Dehydro-Ala-OMe has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±42.0 °C at 760 mmHg, and a flash point of 170.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 65 Å2 .
Scientific Research Applications
Green Technologies in Peptide Synthesis
A study by Ungaro et al. (2015) highlights the synthesis of the bitter-taste dipeptide Ala-Phe, starting from Z-Ala-OH, using a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This process demonstrates a clean, synthetic route with potential applications in the food industry as a caffeine substitute. The approach underscores the role of Z-Dehydro-Ala-OMe derivatives in promoting green chemistry by enabling stereoselective, economical production of peptides using enzymes and magnetic nanoparticles (Ungaro et al., 2015).
Conformational Studies
Research on dehydrophenylalanine-containing peptides, which are structurally related to Z-Dehydro-Ala-OMe, sheds light on the solution conformations of such peptides. Uma et al. (2009) synthesized tetrapeptides containing a Z-dehydrophenylalanine residue to investigate their conformation through nuclear magnetic resonance (NMR) spectroscopy. These studies contribute to understanding the dynamic equilibrium between different conformations, providing insights into peptide design and function (Uma et al., 2009).
Enzymatic Peptide Synthesis
Quiroga et al. (2008) explored the synthesis of the bitter dipeptide precursor Z-Ala-Phe-OMe using proteases from the latex of Araujia hortorum fruits in aqueous-organic media. This study illustrates the application of Z-Dehydro-Ala-OMe derivatives in enzymatic synthesis, highlighting the role of specific enzymes in forming peptide bonds and the potential for producing small peptides efficiently (Quiroga et al., 2008).
Safety And Hazards
When handling Z-Dehydro-Ala-OMe, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .
properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUIEDYPRMRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393314 | |
Record name | Z-Dehydro-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Dehydro-Ala-OMe | |
CAS RN |
21149-17-7 | |
Record name | Z-Dehydro-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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